CU-115

概要

説明

CU-115は、Toll様受容体8(TLR8)の選択的かつ強力なアンタゴニストです。TLR8に対する阻害濃度(IC50)は1.04 µMであり、Toll様受容体7(TLR7)に対する阻害濃度(IC50)は50 µMを超えています。この化合物は、THP-1細胞におけるR-848で活性化された腫瘍壊死因子-α(TNF-α)およびインターロイキン-1β(IL-1β)の産生を減少させる能力で知られています .

生化学分析

Biochemical Properties

CU-115 plays a crucial role in biochemical reactions by selectively inhibiting TLR8 over TLR7. The compound has an IC50 value of 1.04 µM for TLR8 and greater than 50 µM for TLR7 . This selectivity is significant as it allows for targeted modulation of immune responses. This compound interacts with various biomolecules, including TNF-α and IL-1β, by decreasing their production in THP-1 cells activated by R-848 . These interactions suggest that this compound can effectively suppress inflammatory responses mediated by TLR8 signaling pathways.

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. In human THP-1 cells, this compound abolishes the production of TNF-α and represses the expression of IL-1β when activated by R-848 . This indicates that this compound can significantly influence cell signaling pathways involved in inflammation. Additionally, this compound does not modulate NF-kB inhibition induced by other TLR ligands, highlighting its specificity for TLR8 . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent in modulating immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TLR8, leading to the inhibition of TLR8 signaling pathways. This compound selectively binds to TLR8, preventing the receptor from interacting with its ligands and subsequently inhibiting downstream signaling events . This inhibition results in decreased transcriptional activity of type I interferons and reduced production of pro-inflammatory cytokines such as TNF-α and IL-1β . By targeting TLR8, this compound effectively modulates immune responses at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on TLR8 signaling pathways over extended periods . At higher concentrations (100 µM), this compound displays partial toxicity in THP Dual cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations (0.5-20 µM), this compound is non-toxic and effectively inhibits TLR8 signaling . At higher doses (100 µM), the compound exhibits partial toxicity These findings suggest that this compound has a therapeutic window within which it can exert its beneficial effects without causing adverse reactions

Metabolic Pathways

This compound is involved in metabolic pathways that regulate immune responses. The compound interacts with enzymes and cofactors that modulate the production of pro-inflammatory cytokines . By inhibiting TLR8 signaling, this compound affects metabolic flux and metabolite levels, leading to reduced inflammation . These interactions highlight the compound’s potential in modulating metabolic pathways associated with immune responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . This compound’s ability to selectively target TLR8 ensures its effective distribution to sites of inflammation, where it can exert its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with TLR8 and inhibit its signaling pathways, thereby modulating immune responses at the subcellular level .

準備方法

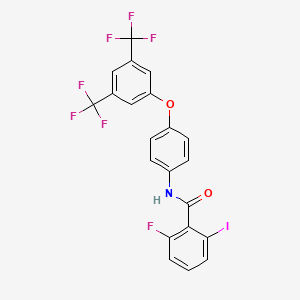

合成経路と反応条件

CU-115の合成には、N-(4-(3,5-ビス(トリフルオロメチル)フェノキシ)フェニル)-2-フルオロ-6-ヨードベンゾアミドの調製が含まれます。詳細な合成経路と反応条件は機密情報であり、通常、ハロゲン化やアミド形成など、複数の有機合成ステップが含まれます .

工業的生産方法

This compoundの工業的生産方法は、広く文書化されていません。

化学反応の分析

反応の種類

CU-115は、構造中にハロゲン原子が存在するため、主に置換反応を起こします。特定の条件下では、還元反応や酸化反応にも参加することができます。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、ハロゲン化剤、還元剤、酸化剤が含まれます。特定の条件は、目的の反応と関与する官能基によって異なります。

生成される主要な生成物

This compoundの反応から生成される主要な生成物は、起こる反応の種類によって異なります。たとえば、置換反応は、ハロゲン原子を他の官能基で置換する可能性があり、還元反応は、化合物の還元誘導体の生成につながる可能性があります。

科学研究における用途

This compoundは、特に免疫学と炎症の分野で、いくつかの科学研究用途を持っています。これは、Toll様受容体のシグナル伝達経路、特にTLR8とTLR7を研究するために使用されます。これらの受容体を阻害することにより、this compoundは研究者に、TLRが免疫応答と炎症プロセスにおける役割を理解するのに役立ちます .

免疫学における使用に加えて、this compoundは、自己免疫疾患と炎症性疾患の研究にも使用されます。TNF-αやIL-1βなどの炎症性サイトカインの産生を減少させる能力は、これらの疾患の基礎にあるメカニズムを調査するための貴重なツールとなっています .

科学的研究の応用

CU-115 has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the signaling pathways of Toll-like receptors, specifically TLR8 and TLR7. By inhibiting these receptors, this compound helps researchers understand the role of TLRs in immune responses and inflammatory processes .

In addition to its use in immunology, this compound is also employed in the study of autoimmune diseases and inflammatory conditions. Its ability to decrease the production of pro-inflammatory cytokines like TNF-α and IL-1β makes it a valuable tool for investigating the mechanisms underlying these diseases .

作用機序

CU-115は、TLR8を選択的に阻害し、TLR7をわずかに阻害することで効果を発揮します。Toll様受容体は、病原体関連分子パターン(PAMP)を認識し、免疫応答を開始することによって、自然免疫系において重要な役割を果たすタンパク質のクラスです。TLR8を拮抗することで、this compoundは、炎症性サイトカインの産生につながる下流のシグナル伝達経路の活性化を防ぎます .

This compoundの分子標的は、TLR8とTLR7タンパク質です。これらの受容体の阻害は、TNF-αとIL-1βの産生に関与するシグナル伝達経路を混乱させ、炎症と免疫応答を軽減します .

類似化合物との比較

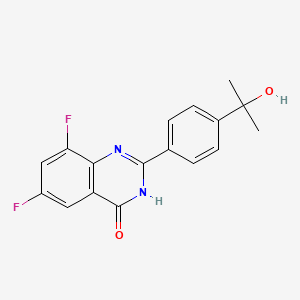

CU-115は、TLR8アンタゴニストとしての選択性と効力において独特です。同様の化合物には、IC50が0.5 nMの強力なTLR8阻害剤であるCU-CPT-9aや、自己免疫疾患研究で使用される結晶性TLR7/TLR8阻害剤であるTLR7/8-IN-1などがあります .

これらの化合物と比較して、this compoundはTLR8に対してより高いIC50を持ち、これは効力が低いものの効果的であることを示しています。TLR7よりもTLR8に対する選択性も際立った特徴であり、TLR8特異的なシグナル伝達経路を研究するための貴重なツールとなっています .

類似化合物

CU-CPT-9a: IC50が0.5 nMの強力なTLR8阻害剤。

TLR7/8-IN-1: 自己免疫疾患研究で使用される結晶性TLR7/TLR8阻害剤。

クロロキン: マラリアと炎症を抑える作用を持つToll様受容体阻害剤。

アフィメトラン: 炎症性および自己免疫疾患の研究で使用されるToll様受容体アンタゴニスト.

特性

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-2-fluoro-6-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F7INO2/c22-16-2-1-3-17(29)18(16)19(31)30-13-4-6-14(7-5-13)32-15-9-11(20(23,24)25)8-12(10-15)21(26,27)28/h1-10H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSLCRYVUJORPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F7INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)